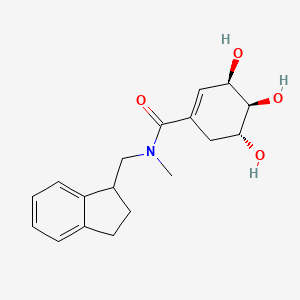![molecular formula C17H22F2N2O B7341745 1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea, also known as DFEU, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFEU belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In viral infections, this compound has been shown to inhibit the viral replication by targeting the viral RNA polymerase. Furthermore, this compound has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress-induced damage. Furthermore, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for various biochemical and pharmacological assays. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its application in certain research areas.
Zukünftige Richtungen
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has potential applications in various research areas, including cancer, viral infections, and neurological disorders. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Furthermore, the development of novel analogs of this compound may enhance its therapeutic potential and improve its pharmacokinetic properties. Finally, the evaluation of the safety and efficacy of this compound in preclinical and clinical trials is necessary to determine its potential as a therapeutic agent.
Synthesemethoden
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea can be synthesized using a multi-step synthetic route, which involves the reaction of 2,2-difluorocyclopropylcarbinol with 2-methylphenylcyclobutanone to form the intermediate compound. The intermediate is then reacted with urea in the presence of a base to obtain this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea has been investigated for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. This compound has also been investigated for its antiviral properties, and it has been shown to inhibit the replication of the hepatitis C virus. Furthermore, this compound has been studied for its potential neuroprotective effects, and it has been shown to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
1-[2-(2,2-difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-11-4-2-3-5-15(11)12-8-14(9-12)21-16(22)20-7-6-13-10-17(13,18)19/h2-5,12-14H,6-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKMKQQILFNNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)NC(=O)NCCC3CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-[(1-ethylsulfanylcyclopropyl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341667.png)
![(1R,2S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341669.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)

![(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
![[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7341718.png)
![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![(2R,4R)-1-acetyl-N-[[1-(cyclopropylmethyl)piperidin-3-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341725.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)
![5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrido[3,4-b]pyrazine](/img/structure/B7341746.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)